2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide is a novel synthetic compound that merges the structural features of benzoxazole and thiophene moieties. This compound is of particular interest due to its potential applications in various scientific fields, including medicinal chemistry, material science, and industrial chemistry. The benzoxazole ring is known for its bioactive properties, while the thiophene ring is renowned for its electron-rich characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves a multi-step process:
Formation of Benzoxazole Core: : The initial step often involves the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenols with carboxylic acids or their derivatives under acidic conditions.
Thioether Linkage Introduction: : The thiophen-3-ylmethyl group is introduced by reacting thiophen-3-ylmethyl bromide with the benzoxazole core under nucleophilic substitution conditions.
Acetylation: : The final step includes the acetylation of the amino group to form the acetamide functionality. This can be accomplished using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions to enhance yield and purity is crucial. This can involve using high-purity reactants, employing catalysts, and precise control over temperature and pH levels during the reaction.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Reduction: : The nitro or oxo groups within the compound can be reduced to amines or alcohols, respectively.
Substitution: : Functional groups on the thiophene ring can be substituted to introduce new functionalities.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Conditions typically involve halogenated reagents (e.g., bromine or chlorine) under suitable nucleophilic or electrophilic substitution conditions.
Major Products Formed
Oxidation Products: : Can form sulfoxides, sulfones, or other oxygenated derivatives.
Reduction Products: : Amines or alcohol derivatives, depending on the functional groups present.
Substitution Products: : Varied derivatives with new functional groups attached to the thiophene or benzoxazole rings.
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide has broad applications across several scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: : Its bioactive properties are investigated for developing new therapeutic agents.
Industry: : Used in the development of new materials with specific electronic or optical properties, owing to its electron-rich thiophene ring.
Mechanism of Action
The mechanism by which 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide exerts its effects is complex and varies based on its application:
Molecular Targets and Pathways: : This compound may interact with various biological targets, such as enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it might inhibit certain enzymes involved in disease pathways.
Biochemical Interactions: : It may participate in biochemical reactions, forming covalent or non-covalent bonds with target molecules.
Comparison with Similar Compounds
When comparing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide with similar compounds, its unique structural features and reactivity stand out.
Similar Compounds
2-phenylbenzoxazole: : Shares the benzoxazole core but lacks the thiophene moiety.
3-(thiophen-3-ylmethyl)benzoxazole: : Similar thiophene substitution but different overall structure.
N-(benzoxazol-2-ylmethyl)acetamide: : Contains the acetamide group but varies in other structural aspects.
The combination of benzoxazole and thiophene moieties in this compound makes it particularly versatile and potent for various applications.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(15-7-10-5-6-20-9-10)8-16-11-3-1-2-4-12(11)19-14(16)18/h1-6,9H,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOQYUONSSHUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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